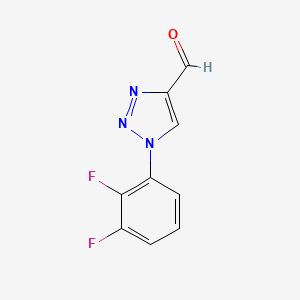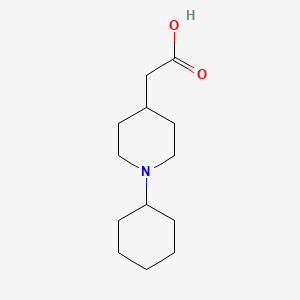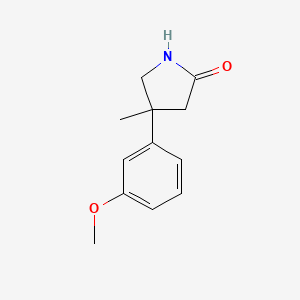![molecular formula C10H10ClN3O B1467319 {1-[(3-クロロフェニル)メチル]-1H-1,2,3-トリアゾール-4-イル}メタノール CAS No. 1250679-42-5](/img/structure/B1467319.png)
{1-[(3-クロロフェニル)メチル]-1H-1,2,3-トリアゾール-4-イル}メタノール
概要
説明
Compounds with a triazole ring, such as the one in your molecule, are a class of five-membered ring structures that contain two nitrogen atoms and three carbon atoms . They are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. In the case of triazoles, they are often used as building blocks in organic synthesis due to their ability to act as both nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include solubility, melting point, boiling point, and stability .科学的研究の応用
創薬
1,2,3-トリアゾールは、言及されているもののような誘導体を含め、創薬において重要な役割を果たすことが知られています。 それらはアミド結合と構造的に類似しており、アミドのEまたはZ配置を模倣することができます 。 この特徴により、それらは医薬品化学において貴重な足場となり、抗痙攣薬、抗生物質、抗がん剤、β-ラクタム系抗生物質などのさまざまな医薬品の開発につながります .
有機合成
1,2,3-トリアゾールの化学的安定性と芳香族性により、有機合成における優れた中間体となります。 それらは、高温でも酸性または塩基性加水分解、酸化または還元条件に耐性があります 。 この堅牢性により、さらなる研究開発のために複雑な有機分子を作成する際に使用できます。
高分子化学
高分子化学では、1,2,3-トリアゾールは、強化された特性を持つ新規ポリマーの設計に貢献しています。 強い水素結合を形成する能力と高い双極子モーメントにより、熱安定性の向上や機械的強度の向上などの特定の機能を持つポリマーを作成するのに適しています .
超分子化学
化合物の構造的特徴により、超分子化学で使用できます。 水素結合能力と強い双極子モーメントにより、超分子集合体の形成に関与できます。 これらの集合体は、新しい材料やセンサーの開発において潜在的な用途があります .
生体結合
生体結合:技術では、さまざまな生体分子を互いに、または固体支持体に結合するために、1,2,3-トリアゾールが頻繁に使用されます。 これは、標的薬物送達システムや診断ツールの開発に特に役立ちます .
蛍光イメージング
1,2,3-トリアゾールには、蛍光イメージングアプリケーションに適した特性があります。 それらは、UV光にさらされると色が変化する化合物の作成に使用できます。これは、生物学的プロセスをリアルタイムで追跡および研究するために役立ちます .
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, and to improve depression-like behavior and cognitive impairment in mice . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may have similar effects.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives have been shown to inhibit enzymes such as topoisomerase IV, which is crucial for DNA replication in bacteria . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming hydrogen bonds with amino acid residues in proteins.
Cellular Effects
The effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, the compound may interact with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, high doses of triazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is involved in various metabolic pathways. This compound can interact with enzymes such as cytochrome P450, leading to changes in metabolic flux and metabolite levels . The metabolism of triazole derivatives often involves oxidation, reduction, and conjugation reactions, resulting in the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol within cells and tissues are influenced by various factors. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, triazole derivatives have been shown to interact with efflux transporters, which can affect their intracellular accumulation . Additionally, the distribution of this compound within tissues may be influenced by its lipophilicity and ability to cross cell membranes.
Subcellular Localization
The subcellular localization of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, triazole derivatives have been reported to localize to the mitochondria, where they can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
[1-[(3-chlorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREMHINZVQHOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467237.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)
![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)

![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)


![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)

